molecular formula C10H8O4 B8731335 7-Methoxy-1-benzofuran-4-carboxylic acid

7-Methoxy-1-benzofuran-4-carboxylic acid

Cat. No.: B8731335
M. Wt: 192.17 g/mol
InChI Key: WJWFXQQKZBYTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1-benzofuran-4-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The methoxy group at the 7th position and the carboxylic acid group at the 4th position confer unique chemical properties to this compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-benzofuran-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of salicylaldehyde derivatives, which undergo cyclization in the presence of acid catalysts. For instance, the cyclization of 2-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of piperidine can yield this compound .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-benzofuran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

7-Methoxy-1-benzofuran-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1-benzofuran-4-carboxylic acid largely depends on its interaction with biological targets. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1-benzofuran-4-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, while the carboxylic acid group provides a site for further chemical modifications .

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

7-methoxy-1-benzofuran-4-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-13-8-3-2-7(10(11)12)6-4-5-14-9(6)8/h2-5H,1H3,(H,11,12)

InChI Key

WJWFXQQKZBYTMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)C=CO2

Origin of Product

United States

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